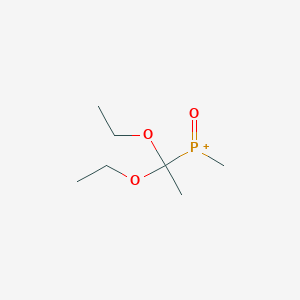![molecular formula C13H9IN2S B8644335 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine CAS No. 923583-56-6](/img/structure/B8644335.png)
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolopyridine core with an iodine atom at the 3-position and a phenylsulfanyl group at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolopyridine precursor followed by the introduction of the phenylsulfanyl group. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction using a phenylthiol derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Deiodinated pyrrolopyridine.
Substitution: Various substituted pyrrolopyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, which can lead to the suppression of cancer cell proliferation and induction of apoptosis. The exact pathways involved include the inhibition of downstream signaling cascades that promote cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Iodo-5-(phenylthio)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the iodine and phenylsulfanyl groups allows for versatile chemical modifications and potential therapeutic applications, particularly in targeting FGFRs .
Eigenschaften
CAS-Nummer |
923583-56-6 |
|---|---|
Molekularformel |
C13H9IN2S |
Molekulargewicht |
352.20 g/mol |
IUPAC-Name |
3-iodo-5-phenylsulfanyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H9IN2S/c14-12-8-16-13-11(12)6-10(7-15-13)17-9-4-2-1-3-5-9/h1-8H,(H,15,16) |
InChI-Schlüssel |
NVRUNNXKDBECGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC3=C(NC=C3I)N=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(3-bromophenyl)triazolo[4,5-b]pyridine](/img/structure/B8644301.png)
![3-chloro-6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8644307.png)




![Benzoic acid,2-[(tetrahydro-2-oxo-3-furanyl)amino]-](/img/structure/B8644348.png)
